molecular formula C9H7FO2 B079878 4-Fluorocinnamic acid CAS No. 14290-86-9

4-Fluorocinnamic acid

Cat. No.: B079878
CAS No.: 14290-86-9
M. Wt: 166.15 g/mol
InChI Key: ISMMYAZSUSYVQG-ZZXKWVIFSA-N
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Description

4-Fluorocinnamic acid is an organic compound with the molecular formula C9H7FO2 . It is a derivative of cinnamic acid, where a fluorine atom is substituted at the para position of the phenyl ring. This compound is known for its white to off-white crystalline solid form and has a molecular weight of 166.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorocinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation of 4-fluorobenzaldehyde with malonic acid in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as the Perkin reaction , where 4-fluorobenzaldehyde reacts with acetic anhydride and sodium acetate . This method is advantageous due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorocinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-fluorobenzoic acid.

    Reduction: Reduction of the double bond can yield 4-fluorophenylpropanoic acid.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide (NaOCH3).

Major Products:

    Oxidation: 4-Fluorobenzoic acid.

    Reduction: 4-Fluorophenylpropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluorocinnamic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antiplasmodial activity is attributed to the inhibition of key enzymes in the parasite’s metabolic pathways . The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy.

Comparison with Similar Compounds

4-Fluorocinnamic acid can be compared with other cinnamic acid derivatives, such as:

  • 4-Bromocinnamic acid
  • 4-Chlorocinnamic acid
  • 4-Nitrocinnamic acid
  • 4-Methylcinnamic acid

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and enhanced biological activity compared to its non-fluorinated counterparts .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMMYAZSUSYVQG-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309863
Record name trans-4-Fluorocinnamic acid
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Molecular Weight

166.15 g/mol
Source PubChem
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CAS No.

14290-86-9, 459-32-5
Record name trans-4-Fluorocinnamic acid
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Record name 4-Fluorocinnamic acid
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Record name 4-Fluorocinnamic acid
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Record name trans-4-Fluorocinnamic acid
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Record name 4-fluorocinnamic acid
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Record name (E)-p-fluorocinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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